N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-(trifluoromethyl)benzamide is a synthetic organic compound characterized by its unique spirocyclic structure and the presence of a trifluoromethyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Spirocyclic Intermediate: The initial step involves the synthesis of the 1,4-dioxaspiro[4.5]decan intermediate. This can be achieved through a cyclization reaction of appropriate diols with formaldehyde under acidic conditions.
Attachment of the Benzamide Moiety: The spirocyclic intermediate is then reacted with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The spirocyclic moiety can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The benzamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Oxidized derivatives of the spirocyclic moiety.
Reduction: Corresponding amine derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-(trifluoromethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential therapeutic benefits.
Chemical Biology: It serves as a tool compound to probe the function of specific proteins and enzymes.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The spirocyclic structure may contribute to its stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-methylbenzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-chlorobenzamide: Contains a chlorine atom instead of a trifluoromethyl group.
Uniqueness
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its interaction with biological targets compared to its analogs.
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3NO3/c18-17(19,20)13-6-4-12(5-7-13)15(22)21-10-14-11-23-16(24-14)8-2-1-3-9-16/h4-7,14H,1-3,8-11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNUJGJDFLYZEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.